(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
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Overview
Description
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol is a synthetic organic compound that features both triazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of carbonyl or carboxyl derivatives.
Reduction: Reduction reactions could convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The bromine atom in the triazole ring can be a site for nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols, amines.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while substitution could introduce various functional groups at the bromine site.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, compounds containing triazole and pyrazole rings are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antifungal, or anticancer activities.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals. The compound’s structure could be optimized to enhance its biological activity and selectivity.
Industry
In industry, such compounds could be used in the development of new materials, such as polymers or coatings, due to their stability and reactivity.
Mechanism of Action
The mechanism of action for (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The triazole and pyrazole rings could play a role in binding to the target molecules, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
- (4-Chloro-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
- (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-imidazol-4-yl)methanol
Uniqueness
The uniqueness of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol lies in its specific combination of functional groups and heterocyclic rings. This structure may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C7H8BrN5O |
---|---|
Molecular Weight |
258.08 g/mol |
IUPAC Name |
(5-bromo-3-methyltriazol-4-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C7H8BrN5O/c1-13-5(7(8)11-12-13)6(14)4-2-9-10-3-4/h2-3,6,14H,1H3,(H,9,10) |
InChI Key |
AXDIZIYDPXOHRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)Br)C(C2=CNN=C2)O |
Origin of Product |
United States |
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